![molecular formula C17H22ClN5O2 B1462372 5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride CAS No. 1227267-04-0](/img/structure/B1462372.png)
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride
Descripción general
Descripción
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride is a small molecule inhibitor used in scientific research. It is known for its efficacy as an Hdm2 inhibitor, which plays a crucial role in regulating the tumor suppressor protein p53. The compound has shown potential in inducing apoptosis in tumor cells and has applications in cancer research and treatment .
Métodos De Preparación
The synthesis of 5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Análisis De Reacciones Químicas
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of Hdm2 inhibitors and their interactions with other molecules.
Biology: The compound is utilized in cell biology to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: In cancer research, this compound is studied for its potential to induce apoptosis in tumor cells, making it a candidate for developing new cancer therapies.
Mecanismo De Acción
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride exerts its effects by inhibiting the ubiquitin ligase activity of Hdm2. This inhibition prevents the degradation of the tumor suppressor protein p53, leading to an increase in p53 levels within cells. The elevated p53 levels promote apoptosis in tumor cells, making this compound a valuable compound in cancer research. The molecular targets involved include Hdm2 and p53, and the pathways affected are primarily related to the regulation of the cell cycle and apoptosis .
Comparación Con Compuestos Similares
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride is unique compared to other Hdm2 inhibitors due to its higher solubility in aqueous solutions and greater potency in inducing apoptosis. Similar compounds include:
HLI373: The parent compound, which also inhibits Hdm2 but has different solubility and potency characteristics.
Nutlin-3: Another Hdm2 inhibitor that disrupts the interaction between Hdm2 and p53, leading to increased p53 levels.
These comparisons highlight the unique properties of this compound, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2.ClH/c1-21(2)10-6-9-18-14-11-7-4-5-8-12(11)22(3)15-13(14)16(23)20-17(24)19-15;/h4-5,7-8H,6,9-10H2,1-3H3,(H2,19,20,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMKUIEZYKMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)
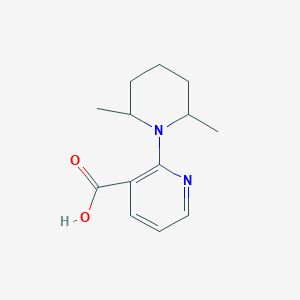
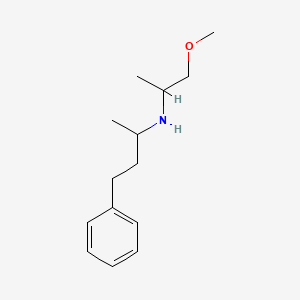
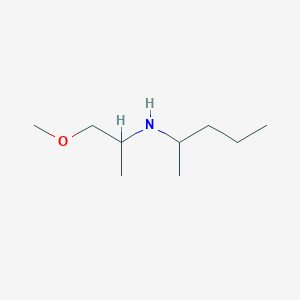
![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)
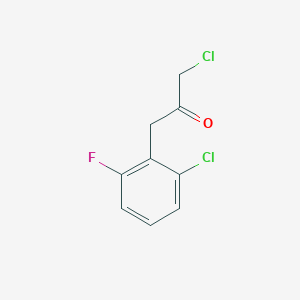
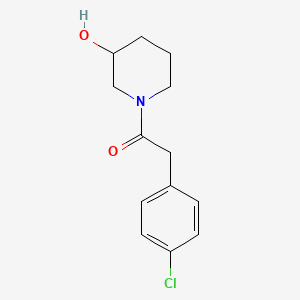
![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)

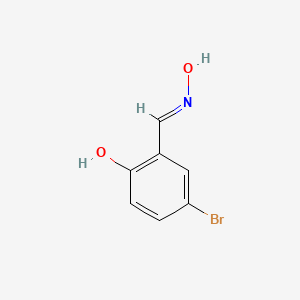
![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)
![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
